
Glycosminine
Overview
Description
Glycosminine is a naturally occurring quinazoline derivative, first isolated from fungal sources such as Penicillium cyclopium . Its chemical structure, 2-benzylquinazolin-4(3H)-one (C₁₅H₁₂N₂O; CAS 4765-56-4), features a bicyclic quinazoline core substituted with a benzyl group at position 2 and a carbonyl group at position 4 . Quinazoline derivatives, including this compound, are recognized for diverse pharmacological activities such as antimicrobial, antineoplastic, and anti-inflammatory properties . This compound’s synthesis involves condensation of phenylpyruvic acid with anthranilamide derivatives, followed by cyclization and purification steps, yielding a 43% final product .
Biological Activity
Glycosminine is a minor alkaloid derived from Glycosmis arborea, a plant belonging to the Rutaceae family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound, with the molecular formula , exhibits a melting point of approximately 249°C. Its structure is characterized by a quinazolinone core, which is common among various bioactive compounds derived from plant sources .
Anticancer Properties
Recent studies have highlighted this compound's potential as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant anti-proliferative activity. For instance, one study reported that this compound derivatives exhibited IC50 values as low as 1.22 µM against HepG2 liver cancer cells .
Table 1: Cytotoxic Effects of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | 1.22 | Induction of apoptosis |
9-Azaglycophymine | HCC1937 | 4.0 | Caspase-dependent apoptosis |
9-Azaglycophymine | BT-474 | Not specified | Non-apoptotic cell death |
The mechanism underlying this compound's anticancer effects involves both apoptotic and non-apoptotic pathways, depending on the specific cancer cell type. For example, in triple-negative breast cancer (TNBC) cell lines such as HCC1937 and BT-474, this compound induced caspase-dependent apoptosis, while in MDA-MB-468 cells, it prompted cell death through alternative mechanisms .
In Vivo Studies
In vivo studies using BALB/c mice implanted with 4T1 breast cancer cells demonstrated that this compound administered intraperitoneally at doses of 5 mg/kg and 20 mg/kg significantly reduced tumor growth compared to controls . The tumors were measured using calipers, and histopathological analysis revealed variable necrosis levels in treated versus untreated groups.
Table 2: In Vivo Efficacy of this compound
Treatment Dose (mg/kg) | Tumor Volume Reduction (%) | Observations |
---|---|---|
Control | - | Significant tumor growth |
5 | ~30% | Moderate necrosis observed |
20 | ~60% | Minimal necrosis; best response |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress contributing to cell death.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Breast Cancer Model : A study investigated the effects of this compound on tumor growth in a mouse model, demonstrating significant reductions in tumor size and improved survival rates among treated animals .
- Hepatocellular Carcinoma : Research indicated that this compound derivatives could serve as potential treatments for liver cancer due to their ability to induce apoptosis selectively in malignant cells .
Scientific Research Applications
Introduction to Glycosminine
This compound, a compound belonging to the class of quinazolinones, is recognized for its diverse applications in scientific research and potential therapeutic uses. This article delves into the various applications of this compound, highlighting its significance in pharmacology, biochemistry, and material sciences.
This compound has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for treating conditions like osteoarthritis and rheumatoid arthritis. Studies have shown that this compound can modulate inflammatory pathways and promote cartilage health .
Case Study: Anti-Inflammatory Effects
A study demonstrated that this compound significantly reduces inflammation markers in animal models of arthritis. The results indicated a decrease in IL-1β levels and improved joint function compared to control groups .
Biochemical Research
In biochemical studies, this compound has been used as a tool to investigate cellular signaling pathways. Its ability to influence protein expression related to stress responses and metabolic pathways has made it valuable in understanding disease mechanisms, particularly in cancer research .
Case Study: Cancer Research
Research on breast cancer cell lines revealed that this compound derivatives could inhibit tumor growth by inducing apoptosis in malignant cells. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents .
Material Science
This compound's unique chemical structure allows it to be utilized in the development of new materials, particularly polymers and coatings with specific functional properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Agricultural Applications
Emerging studies suggest that this compound may also play a role in agriculture, particularly as a biopesticide or plant growth regulator. Its efficacy in promoting plant health while reducing pest populations is currently under investigation.
Table 2: Potential Research Areas for this compound
Research Area | Description |
---|---|
Drug Development | Investigating new formulations for arthritis treatment |
Cancer Therapeutics | Exploring this compound derivatives against various cancer types |
Material Innovation | Developing high-performance materials using this compound |
Agricultural Biotechnology | Assessing biopesticide properties and plant growth enhancement |
Q & A
Basic Research Questions
Q. What experimental methodologies are essential for the structural elucidation and purity assessment of Glycosminine?
- Answer : Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to resolve stereochemistry, coupled with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Purity assessment should combine chromatographic methods (HPLC/GC) with UV-Vis or diode-array detection, adhering to protocols that ensure reproducibility (e.g., reporting solvent systems, column specifications, and retention times) . For novel compounds, elemental analysis or X-ray crystallography may be required to validate identity .
Q. How can researchers design experiments to evaluate this compound’s basic pharmacological properties (e.g., solubility, stability)?
- Answer : Use in vitro assays under physiologically relevant conditions (e.g., PBS buffer at pH 7.4 for solubility studies). Stability should be tested across temperatures (4°C, 25°C, 37°C) and light exposure using accelerated degradation protocols. Quantify results via spectrophotometry or LC-MS, with controls for matrix effects. Document deviations from standard protocols (e.g., ionic strength variations) to ensure comparability across studies .
Q. What statistical approaches are recommended for optimizing this compound synthesis yield in early-stage research?
- Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to identify critical reaction parameters (temperature, catalyst loading, solvent ratio). Use ANOVA to assess significance and response surface methodology (RSM) to model nonlinear relationships. Replicate experiments ≥3 times to account for variability, and validate models with confirmation runs .
Advanced Research Questions
Q. How should contradictory data on this compound’s mechanism of action be systematically analyzed?
- Answer : Conduct a meta-analysis of existing studies, stratifying results by experimental conditions (e.g., cell lines, assay types). Use sensitivity analysis to identify variables (e.g., concentration ranges, exposure time) contributing to discrepancies. Validate hypotheses via orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) and Bayesian statistics to quantify uncertainty .
Q. What integrative strategies are effective for studying this compound’s multi-omics interactions (e.g., metabolomic, proteomic)?
- Answer : Combine untargeted metabolomics (LC-HRMS) with transcriptomic profiling (RNA-seq) to map pathway-level interactions. Use network pharmacology tools (e.g., Cytoscape with STRING database) to identify hub genes/proteins. Validate in silico predictions via CRISPR-Cas9 knockout models and dose-response assays. Ensure data alignment by normalizing batch effects and applying false discovery rate (FDR) corrections .
Q. How can researchers address challenges in reproducing this compound’s in vivo efficacy across preclinical models?
- Answer : Standardize animal models by reporting strain-specific metabolic differences (e.g., CYP450 isoforms) and microbiota status. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect size. Include sham-operated or vehicle-treated controls to isolate compound-specific effects. Publish raw data and exact dosing regimens in supplementary materials to enhance reproducibility .
Q. What computational frameworks are suitable for predicting this compound’s off-target effects?
- Answer : Employ molecular docking (AutoDock Vina, Schrödinger) against structural databases (PDB, ChEMBL) to assess binding affinities. Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR). Use machine learning models (random forest, SVM) trained on toxicity datasets (e.g., Tox21) to prioritize high-risk targets. Cross-reference results with adverse event databases (FAERS) for clinical relevance .
Q. Methodological Best Practices
Q. What criteria define a rigorous research question for this compound studies?
- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:
- "Does this compound (I) reduce oxidative stress markers (O) in hyperglycemic models (P) compared to metformin (C)?"
Avoid broad inquiries (e.g., "Is this compound effective?") and ensure hypotheses are falsifiable .
Q. How should researchers document this compound’s long-term stability in storage conditions?
- Answer : Conduct real-time stability studies under ICH guidelines (25°C/60% RH for 12+ months) and accelerated conditions (40°C/75% RH). Monitor degradation products via forced degradation (acid/base, oxidation) and characterize unknowns with LC-MS/MS. Report data in Arrhenius plots to extrapolate shelf life. Include raw chromatograms and spectral validation in supplementary files .
Q. Data Reporting & Ethics
Q. What metadata standards are critical for sharing this compound research data?
- Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). For in vitro studies, include:
- Compound source (vendor, batch number)
- Assay protocols (MIAME/MINQE compliance)
- Instrument calibration logs (e.g., NMR shim settings)
- Statistical code (R/Python scripts in GitHub repositories)
Use domain-specific repositories (e.g., ChEMBL for bioactivity data) and cite DOIs for datasets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Glycosminine shares its quinazoline core with other bioactive compounds, but substituent variations critically influence pharmacological profiles:
Key Observations :
- This compound’s benzyl group enhances membrane permeability compared to Proquazone’s phenyl and alkyl substituents .
- The absence of a methyl group at position 3 in this compound differentiates its reactivity from 3-methyl-2-benzyl-4-quinazolone, which shows stronger platelet aggregation inhibition .
Key Observations :
- This compound’s synthetic route emphasizes cyclization steps, while 3-methyl-2-benzyl-4-quinazolone is isolated from plant extracts .
- Spectral similarities (e.g., C=O stretch at ~1680 cm⁻¹) confirm shared quinazolone features but differ in substituent-related peaks (e.g., benzyl CH₂ signals) .
Pharmacological Activities
Key Observations :
- Proquazone’s COX-II selectivity contrasts with this compound’s broader but less-specific quinazoline-mediated effects .
Properties
IUPAC Name |
2-benzyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVLDCZFKNYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197234 | |
Record name | Glycosminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycosminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4765-56-4 | |
Record name | 2-(Phenylmethyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4765-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycosminine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycosminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycosminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 - 256 °C | |
Record name | Glycosminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.